molecular formula C10H10N4O3S B2457697 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide CAS No. 338794-81-3

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide

Cat. No.: B2457697
CAS No.: 338794-81-3
M. Wt: 266.28
InChI Key: UCDGOPSUJOIWIC-WLRTZDKTSA-N
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Description

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an isoxazole ring, and a hydroxyethanimidoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole and isoxazole intermediates, followed by their coupling under specific conditions. For instance, the synthesis may begin with the formation of 2-amino-thiazole and 4-isoxazolecarboxylic acid, which are then coupled using amide coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA) in a solvent such as dichloroethane .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethanimidoyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms of the thiazole and isoxazole rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced thiazole or isoxazole compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(hydroxyethanimidoyl)-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-5(13-16)8-7(6(2)17-14-8)9(15)12-10-11-3-4-18-10/h3-4,16H,1-2H3,(H,11,12,15)/b13-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDGOPSUJOIWIC-WLRTZDKTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=NO)C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NO1)/C(=N/O)/C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330359
Record name 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085804
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

338794-81-3
Record name 3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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